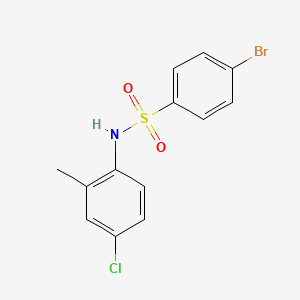![molecular formula C17H21NO4 B3923852 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3923852.png)
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Descripción general
Descripción
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as DMH1, is a small molecule inhibitor that has been studied extensively in scientific research. DMH1 has been found to inhibit the activity of the BMP (bone morphogenetic protein) signaling pathway, which is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one inhibits the BMP signaling pathway by binding to and blocking the activity of the BMP receptor. This prevents the downstream activation of Smad proteins, which are involved in the regulation of gene expression. By inhibiting the BMP signaling pathway, this compound can affect a variety of cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and bone-forming effects, this compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. This compound has also been found to promote the regeneration of damaged muscle tissue in animal models of muscular dystrophy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one in lab experiments is its specificity for the BMP signaling pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other BMP inhibitors. This can make it difficult to achieve complete inhibition of the BMP pathway in some experiments.
Direcciones Futuras
There are many potential future directions for research on 8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one. One area of interest is the development of more potent and selective BMP inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of the BMP pathway in other diseases, such as diabetes and neurodegenerative diseases. Finally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
Aplicaciones Científicas De Investigación
8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied in scientific research due to its ability to inhibit the BMP signaling pathway. This pathway has been implicated in a variety of diseases, including cancer, cardiovascular disease, and osteoporosis. This compound has been found to have anti-tumor effects in a variety of cancer cell lines, and has also been shown to promote bone formation in animal models of osteoporosis.
Propiedades
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-10-6-16(20)22-17-13(10)4-5-15(19)14(17)9-18-7-11(2)21-12(3)8-18/h4-6,11-12,19H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAFENTWYUJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C=C3C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3923793.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}methylamine](/img/structure/B3923804.png)
![N-{4-[(dimethylamino)methyl]benzyl}-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3923805.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3923808.png)
![N-[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl]-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B3923811.png)
![ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3923818.png)
![methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3923822.png)
![1-isobutyl-5-oxo-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B3923828.png)
![{2-iodo-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3923834.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3923851.png)
![N-{4-[(2-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923865.png)
![methyl 5-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3923872.png)